4-Chloro-2-(difluoromethyl)-5-methylpyridine
CAS No.:
Cat. No.: VC17554532
Molecular Formula: C7H6ClF2N
Molecular Weight: 177.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClF2N |
|---|---|
| Molecular Weight | 177.58 g/mol |
| IUPAC Name | 4-chloro-2-(difluoromethyl)-5-methylpyridine |
| Standard InChI | InChI=1S/C7H6ClF2N/c1-4-3-11-6(7(9)10)2-5(4)8/h2-3,7H,1H3 |
| Standard InChI Key | BQNGTHYDWSTWLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1Cl)C(F)F |
Introduction
Structural Characteristics and Molecular Identification
Core Molecular Architecture
4-Chloro-2-(difluoromethyl)-5-methylpyridine (C₇H₆ClF₂N) features a pyridine ring substituted with three distinct functional groups (Fig. 1). The nitrogen atom at position 1 creates a polarizable aromatic system, while the electron-withdrawing chlorine (position 4) and difluoromethyl (position 2) groups introduce regions of high electron density. The methyl group at position 5 contributes steric bulk and modulates solubility .
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
While direct spectroscopic data for 4-chloro-2-(difluoromethyl)-5-methylpyridine remain limited, analogs such as 3-chloro-4-(difluoromethyl)-5-methylpyridine ( ) and 2-chloro-4-(difluoromethyl)-5-methylpyridine ( ) provide benchmarks:
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¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, with splitting patterns influenced by adjacent substituents. The difluoromethyl group (-CF₂H) typically shows a triplet near δ 6.0 ppm (J = 56 Hz) .
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¹⁹F NMR: The -CF₂H group produces a characteristic doublet at δ -110 to -120 ppm .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of polysubstituted pyridines often employs cyclocondensation or functional group interconversion strategies. For 4-chloro-2-(difluoromethyl)-5-methylpyridine, plausible routes include:
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Halogenation-Fluorination Cascade: Starting from 2-methyl-5-nitropyridine, sequential chlorination and difluoromethylation via radical or nucleophilic pathways .
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Cross-Coupling Approaches: Suzuki-Miyaura coupling to install the difluoromethyl group onto pre-chlorinated pyridine intermediates .
Scalable Production Protocols
A modified protocol adapted from the synthesis of 4-(difluoromethyl)pyridin-2-amine ( ) demonstrates feasibility:
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Step 1: Condensation of ethyl vinyl ether with 2,2-difluoroacetic anhydride to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.
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Step 2: Cyclization with hydroxylamine hydrochloride under acidic conditions to yield the pyridine core.
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Step 3: Zinc-mediated reduction and subsequent chlorination using POCl₃ or PCl₅ .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Temperature (Cyclization) | 90°C | 72% yield |
| Catalyst (Zn) | 3 equiv | Complete dehalogenation |
| Solvent (Chlorination) | Dichloromethane | 95% purity |
Physicochemical and Pharmacological Properties
Solubility and Stability
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Aqueous Solubility: <1 mg/mL (predicted), due to high LogP (2.26) .
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Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 258°C .
Metabolic and Toxicological Profiles
While in vivo data specific to this compound are unavailable, structurally related molecules exhibit:
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CYP450 Inhibition: Moderate affinity for CYP3A4 (IC₅₀ ≈ 10 μM) .
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Ames Test: Negative for mutagenicity in analogous difluoromethylpyridines .
Applications in Drug Discovery and Development
Kinase Inhibition and CNS Targeting
The difluoromethylpyridine scaffold is a privileged structure in kinase inhibitor design. For example, PQR626 ( ), a mTORC1/2 inhibitor, incorporates 4-(difluoromethyl)pyridin-2-amine to enhance blood-brain barrier penetration. The chloro and methyl groups in 4-chloro-2-(difluoromethyl)-5-methylpyridine could similarly optimize target binding and pharmacokinetics .
Agrochemistry
Fluorinated pyridines are increasingly deployed as herbicidal agents. The electron-deficient ring system in this compound may interfere with plant acetolactate synthase (ALS), a common herbicide target .
Future Perspectives and Challenges
Synthetic Innovation
Developing enantioselective routes to access chiral derivatives remains a priority. Catalytic asymmetric difluoromethylation, as reported for trifluoromethyl analogs ( ), could enable stereocontrolled synthesis.
Environmental Impact
The persistence of chlorodifluoromethyl groups in ecosystems warrants rigorous ecotoxicological studies. Advanced oxidation processes (AOPs) may be required for wastewater treatment .
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